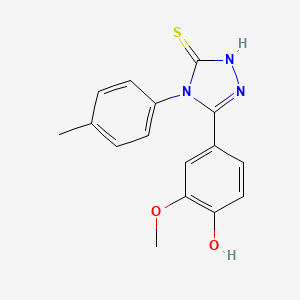
5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or significance in various applications or research areas is also often included.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Corrosion Inhibition
One notable application is in the field of corrosion inhibition. A study by Bentiss et al. (2009) investigated the inhibition performance of a similar triazole derivative, 4-MAT, on mild steel in hydrochloric acid medium. This compound demonstrated an impressive inhibition efficiency of up to 98% at a low concentration, acting as a mixed inhibitor that affects both cathodic and anodic corrosion currents. The adsorption of 4-MAT on the steel surface in HCl solution was found to follow Langmuir’s isotherm, indicating a strong chemisorption bond (Bentiss et al., 2009).
Antimicrobial Activity
Another significant area of application is antimicrobial activity. Dilmaghani et al. (2015) synthesized new Schiff bases from the condensation reaction of 5-(4-aminophenyl)-4-phenyl-1,2,4-triazole-3-thione with various aldehydes, showing different inhibition zones against tested bacterial strains. These compounds, particularly 5c and 5d, showed significant antiproliferative activity against Acinetobacter calcoaceticus ATCC 23055 and limited sensitivity to Staphylococcus aureus, indicating their potential as novel antimicrobial agents (Dilmaghani et al., 2015).
Pharmaceutical Development
In pharmaceutical science, the development of new, low-toxic, and highly-efficient medicines is crucial. Samelyuk and Kaplaushenko (2013) focused on the development of new compounds based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione with potential pharmacological activities. Their study involved synthesizing hydrazides and ylidenhydrazides of these derivatives, which exhibited significant antimicrobial activity, suggesting their usefulness in creating effective medicines (Samelyuk & Kaplaushenko, 2013).
Molecular Docking Studies
Research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors by Karayel (2021) involved detailed tautomeric properties, conformations, and anti-cancer properties analysis. This study highlights the potential anti-cancer activity of these compounds, underscoring the versatility of 1,2,4-triazole derivatives in drug development (Karayel, 2021).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses. Material Safety Data Sheets (MSDS) are often referred to for this information.
Orientations Futures
This involves discussing potential future research directions or applications for the compound based on its properties and activities.
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-3-6-12(7-4-10)19-15(17-18-16(19)22)11-5-8-13(20)14(9-11)21-2/h3-9,20H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSADWHDYVOIWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxy-3-methoxyphenyl)-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

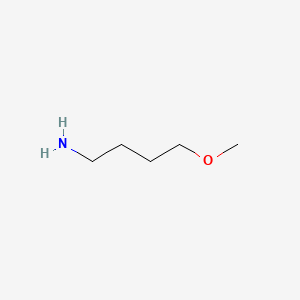
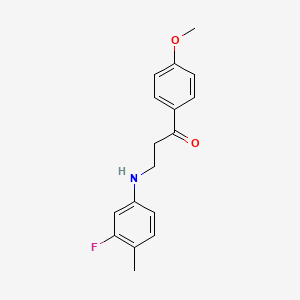
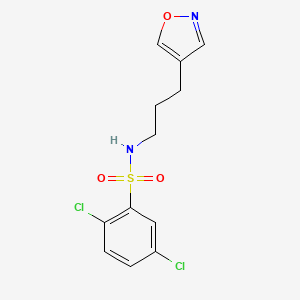
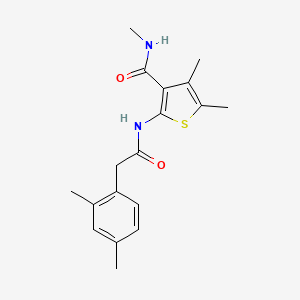
![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)
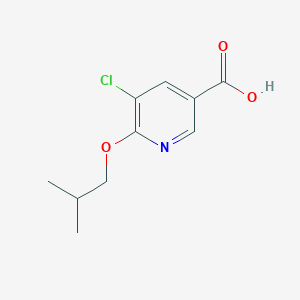
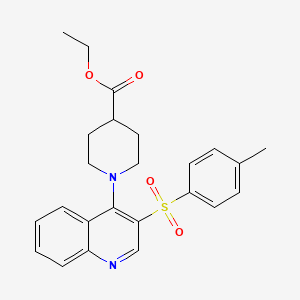
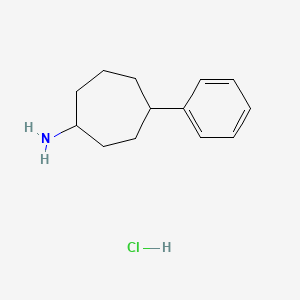
![4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2886739.png)
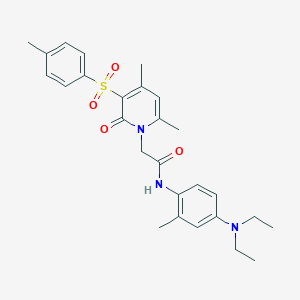
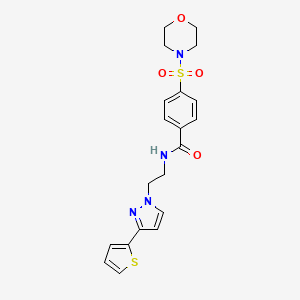
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2886744.png)
![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)